molecular formula C12H17BrN2O2 B13830484 N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide CAS No. 3166-49-2

N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide

Cat. No.: B13830484
CAS No.: 3166-49-2
M. Wt: 301.18 g/mol
InChI Key: AKMFGXGYJSSDKL-UHFFFAOYSA-N
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Description

N'-(4-Bromophenyl)-2-ethyl-2-hydroxybutanehydrazide is a hydrazide derivative characterized by a 4-bromophenyl group attached to a hydrazine moiety, with a hydroxy-substituted ethyl chain on the butane backbone. Hydrazide derivatives are widely studied for their biological activities, including antimicrobial, antimycobacterial, and anti-inflammatory properties, often modulated by substituents like bromophenyl groups and hydroxy/ethyl chains .

Properties

CAS No.

3166-49-2

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide

InChI

InChI=1S/C12H17BrN2O2/c1-3-12(17,4-2)11(16)15-14-10-7-5-9(13)6-8-10/h5-8,14,17H,3-4H2,1-2H3,(H,15,16)

InChI Key

AKMFGXGYJSSDKL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NNC1=CC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethyl-2-hydroxybutanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

On an industrial scale, the production of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Biological Activity Reference
N'-(4-Bromophenyl)-2-ethyl-2-hydroxybutanehydrazide Hydrazide + butane backbone 4-Bromophenyl, 2-ethyl, 2-hydroxy Not explicitly reported N/A
(E)-3-[1-(4-Bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one Imidazolidinone + hydrazide 4-Bromophenyl, thioxo, ethylidene Antimicrobial (variable activity)
N'-(Arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide Imidazothiazole + hydrazide 4-Bromophenyl, arylidene Antimycobacterial (MIC: 1.56 µg/mL)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone + acetamide 4-Bromophenyl, methoxybenzyl FPR2 agonist (calcium mobilization)

Key Observations :

  • The 4-bromophenyl group is a common feature, enhancing lipophilicity and target binding in antimicrobial and receptor-agonist activities .
  • Hydroxy and ethyl substituents in the target compound may improve solubility and hydrogen-bonding interactions compared to thioxo or arylidene groups in analogs .

Comparison of Yields :

  • Compound H25 (): 23% yield after recrystallization .
  • Pyrazole derivatives (): 60–75% yields via cyclization .

Spectroscopic and Crystallographic Data

Table 2: Spectral Comparisons
Compound IR Peaks (cm⁻¹) NMR Features Crystallographic Data
Target Compound ~3400 (O-H), 1620 (C=N), 1560 (C=C) Not reported Not reported
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide 3200 (C-H Ar.), 1620 (C=N) Dihedral angle: 88.45° between aromatic rings
H25 () 3410 (N-H), 1620 (C=N), 1560 (C=C) Light Green crystals, m.p. 223–225°C

Key Insights :

  • The hydroxy group in the target compound would introduce a broad O-H stretch (~3400 cm⁻¹), absent in non-hydroxylated analogs .
  • Crystallographic data for benzohydrazide derivatives (e.g., dihedral angles of 88.45°) suggest steric effects from substituents influence packing and stability .
Table 3: Activity Profiles
Compound Activity Type Efficacy/IC₅₀ Mechanism/Notes
Target Compound Not reported N/A Hypothesized: Enhanced solubility from hydroxy group
N'-(Arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide Antimycobacterial MIC: 1.56 µg/mL (M. tuberculosis) Broth microdilution assay
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide FPR2 Agonism EC₅₀: <10 nM (calcium mobilization) Mixed FPR1/FPR2 ligand
Compound 9 () Antimicrobial Broad-spectrum activity Best activity vs. S. aureus, C. albicans

Critical Analysis :

  • The hydroxy group in the target compound may enhance bioavailability compared to purely lipophilic analogs (e.g., imidazothiazoles in ) .
  • Lack of electron-withdrawing groups (e.g., nitro in ’s Compound 9) could reduce antimicrobial potency but improve metabolic stability .

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